Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate
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Overview
Description
Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate is an organic compound that belongs to the class of esters It features a pyrazole ring substituted with a nitro group and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate typically involves the reaction of ethyl 4-bromobutanoate with 3-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester moiety can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, alcohols, potassium carbonate, dimethylformamide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Ethyl 4-(3-amino-1H-pyrazol-1-yl)butanoate.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid.
Scientific Research Applications
Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects. The pyrazole ring can interact with protein binding sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-(3-nitro-1H-pyrazol-1-yl)butanoate can be compared with other similar compounds, such as:
Ethyl 4-(3-amino-1H-pyrazol-1-yl)butanoate: This compound has an amino group instead of a nitro group, which alters its reactivity and biological activity.
Ethyl 4-(3-methyl-1H-pyrazol-1-yl)butanoate:
Ethyl 4-(3-chloro-1H-pyrazol-1-yl)butanoate: The chloro substituent affects the compound’s reactivity and its use in synthetic chemistry.
This compound is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(3-nitropyrazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-2-16-9(13)4-3-6-11-7-5-8(10-11)12(14)15/h5,7H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDGCSRUJBLEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN1C=CC(=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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